molecular formula C8H9NO4S2 B274302 1-ethylsulfonylsulfanyl-4-nitrobenzene

1-ethylsulfonylsulfanyl-4-nitrobenzene

Cat. No.: B274302
M. Wt: 247.3 g/mol
InChI Key: KDFCMDVPSLXWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethylsulfonylsulfanyl-4-nitrobenzene: is an organic compound characterized by the presence of a nitrophenyl group attached to an ethanesulfonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylsulfonylsulfanyl-4-nitrobenzene typically involves the reaction of 4-nitrophenyl ethanesulfonyl chloride with a thiol compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-nitrophenyl ethanesulfonyl chloride+thiolS-4-nitrophenyl ethanesulfonothioate+HCl\text{4-nitrophenyl ethanesulfonyl chloride} + \text{thiol} \rightarrow \text{this compound} + \text{HCl} 4-nitrophenyl ethanesulfonyl chloride+thiol→S-4-nitrophenyl ethanesulfonothioate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-ethylsulfonylsulfanyl-4-nitrobenzene can undergo oxidation reactions, typically forming sulfone derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-ethylsulfonylsulfanyl-4-nitrobenzene is used as a reagent for the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfonothioate groups. It can also be used in the development of inhibitors for specific enzymes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-ethylsulfonylsulfanyl-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-{2-nitrophenyl} ethanesulfonothioate
  • S-{3-nitrophenyl} ethanesulfonothioate
  • S-{4-nitrophenyl} methanesulfonothioate

Uniqueness

1-ethylsulfonylsulfanyl-4-nitrobenzene is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest in research and industrial applications.

Properties

Molecular Formula

C8H9NO4S2

Molecular Weight

247.3 g/mol

IUPAC Name

1-ethylsulfonylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C8H9NO4S2/c1-2-15(12,13)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3

InChI Key

KDFCMDVPSLXWQI-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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